5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-16-6-5-15(24-16)17(22)20-14-4-3-11-7-8-21(10-13(11)9-14)18(23)12-1-2-12/h3-6,9,12H,1-2,7-8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRGELVOBUXWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. The cyclopropanecarbonyl group is introduced to enhance the compound's pharmacological profile.
Biological Activity
The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study found that derivatives of this class inhibited cell proliferation in various cancer cell lines (e.g., breast and lung cancer) by modulating cell cycle regulators.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- Spectrum of Activity : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays demonstrated a reduction in bacterial growth rates when exposed to varying concentrations of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve cellular uptake.
- Cyclopropane Ring : The cyclopropanecarbonyl moiety contributes to the compound's unique biological profile by influencing receptor interactions.
Data Table
The following table summarizes the biological activities and findings related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
Functional Group Impact
Table 1: Functional Group Comparison
- Fluoro and Cyanomethyl (Indole Derivatives): Fluorine improves bioavailability via electronegativity; cyanomethyl may influence electron-withdrawing effects or metabolic pathways.
Table 2: Analytical Comparison
- LC/MS Insights : The indole derivatives share similar molecular weights (~386) but exhibit divergent retention times, reflecting differences in polarity. The target’s larger size and cyclopropane group would likely extend retention under similar conditions.
- Synthetic Routes : The indole derivatives () employ analogous steps (e.g., amide coupling, alkylation), suggesting the target could be synthesized via related methodologies, though specifics are undocumented.
Preparation Methods
Reductive Amination of Phenethylamine Derivatives
Phenethylamine derivatives undergo cyclization in the presence of formaldehyde and hydrochloric acid to yield 1,2,3,4-tetrahydroisoquinoline. Subsequent purification via recrystallization from ethanol affords the core structure in yields exceeding 70%.
Key Reaction Conditions :
- Solvent : Ethanol/water mixture.
- Catalyst : Concentrated HCl.
- Temperature : Reflux at 80°C for 12 hours.
Functionalization at Position 7
Nitration of the tetrahydroisoquinoline core followed by reduction introduces the amine group at position 7. For example:
- Nitration : Treatment with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C selectively nitrates position 7.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1,2,3,4-tetrahydroisoquinolin-7-amine.
Acylation with Cyclopropanecarbonyl Chloride
The 2-position of the tetrahydroisoquinoline is acylated using cyclopropanecarbonyl chloride under basic conditions:
Procedure
- Base Activation : The amine is treated with triethylamine (TEA) in anhydrous dichloromethane (DCM) to deprotonate the nitrogen.
- Acylation : Cyclopropanecarbonyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
- Workup : The reaction is quenched with water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Synthesis of 5-Bromofuran-2-Carboxylic Acid
The brominated furan precursor is prepared via electrophilic aromatic substitution:
Bromination of Furan-2-Carboxylic Acid
- Protection : The carboxylic acid is protected as its methyl ester using thionyl chloride (SOCl₂) in methanol.
- Bromination : The ester undergoes bromination with bromine (Br₂) in the presence of iron powder (Fe) as a catalyst at 70–80°C.
- Deprotection : The methyl ester is hydrolyzed with aqueous sodium hydroxide (NaOH) to regenerate the carboxylic acid.
Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, Fe, DMF, 70°C, 5 hours | 92 |
| Deprotection | NaOH (2M), reflux, 2 hours | 95 |
Amide Coupling
The final step involves forming the amide bond between 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine and 5-bromofuran-2-carboxylic acid:
Activation with Coupling Reagents
- Carboxylic Acid Activation : 5-Bromofuran-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
- Amine Coupling : The activated acid is reacted with the tetrahydroisoquinoline amine at room temperature for 12 hours.
- Purification : The crude product is purified via recrystallization from ethanol/water.
Analytical Characterization
The final product is characterized using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
